molecular formula C28H27N5 B250550 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile

6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile

Cat. No. B250550
M. Wt: 433.5 g/mol
InChI Key: WBPJOHJTCZOJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile, also known as ABT-639, is a potent and selective inhibitor of T-type calcium channels. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and anxiety disorders.

Mechanism of Action

6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile selectively inhibits T-type calcium channels, which are involved in the generation of neuronal action potentials. By blocking these channels, 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile reduces the excitability of neurons, leading to a decrease in the frequency and amplitude of action potentials. This mechanism of action is thought to underlie the antiepileptic and analgesic effects of 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile.
Biochemical and Physiological Effects
6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile has been shown to have a number of biochemical and physiological effects. In addition to its effects on T-type calcium channels, it has also been found to modulate other ion channels such as voltage-gated sodium channels and potassium channels. Furthermore, 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile has been shown to increase the release of the neurotransmitter GABA, which has inhibitory effects on neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile is its selectivity for T-type calcium channels, which reduces the risk of off-target effects. Furthermore, 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile has been shown to have good oral bioavailability and a long half-life, making it a suitable candidate for chronic treatment. However, one limitation of 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile. One area of interest is the potential use of 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile in the treatment of neuropathic pain, which is a challenging condition to treat. Another area of interest is the development of more potent and selective T-type calcium channel inhibitors based on the structure of 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile. In addition, further studies are needed to fully elucidate the mechanism of action of 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile and its effects on other ion channels and neurotransmitters.
Conclusion
In conclusion, 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile is a promising compound with potential therapeutic applications in various diseases. Its selectivity for T-type calcium channels and its ability to modulate other ion channels and neurotransmitters make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors.

Synthesis Methods

The synthesis of 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile involves a multi-step process that begins with the reaction of 4-isopropylbenzaldehyde and benzylamine to form the corresponding imine. This intermediate is then reacted with malononitrile to yield the desired product. The final step involves the reduction of the nitrile group to an amine using lithium aluminum hydride. The purity of the synthesized compound is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing seizures in animal models of epilepsy and neuropathic pain. In addition, it has also been found to have anxiolytic effects in animal models of anxiety disorders. Furthermore, 6-amino-2-benzyl-8-(4-isopropylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C28H27N5

Molecular Weight

433.5 g/mol

IUPAC Name

6-amino-2-benzyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C28H27N5/c1-19(2)21-8-10-22(11-9-21)26-25-16-33(15-20-6-4-3-5-7-20)13-12-23(25)24(14-29)27(32)28(26,17-30)18-31/h3-12,19,25-26H,13,15-16,32H2,1-2H3

InChI Key

WBPJOHJTCZOJLN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CC4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CC4=CC=CC=C4

Origin of Product

United States

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